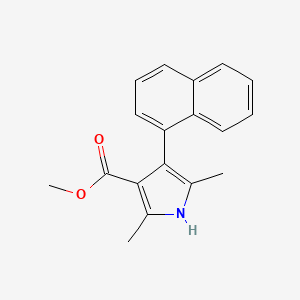

![molecular formula C18H12N2O4 B5601758 1-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5601758.png)

1-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,5-pyrrolidinedione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 1-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,5-pyrrolidinedione typically involves reactions between 4-oxopentanoic acid and cyclic amino alcohols, leading to the formation of saturated heterocycles containing two condensed heterocyclic rings along with a carbo(bi)cyclic ring. These reactions exhibit high stereoselectivity, with various derivatives being synthesized based on the type of amino alcohol used (Kivelä et al., 2003).

Molecular Structure Analysis

Molecular structure analysis often involves various spectroscopic methods, including NMR, to establish the structure of synthesized compounds. For instance, the structure of related heterocyclic compounds has been determined using standard pulse techniques in NMR spectroscopy, which is crucial for understanding the chemical behavior and reactivity of these molecules (Kivelä et al., 2003).

Chemical Reactions and Properties

The chemical reactivity of these compounds includes their ability to undergo further functionalization through reactions with ethyl (2Z)-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)acetate, leading to the formation of complex structures that can be considered analogs of pyrrolizidine alkaloids. This showcases the versatility of these compounds in synthesizing biologically relevant structures (Konovalova et al., 2013).

Applications De Recherche Scientifique

Synthesis and Characterization

- Novel compounds including the benzoxazine scaffold have been synthesized and characterized for their potential as antimicrobial agents. Desai et al. (2017) explored the synthesis and characterization of oxazine-bearing pyridine scaffolds, indicating significant antimicrobial activity against various bacteria and fungi strains Desai et al., 2017.

Antimicrobial Activity

- A study by Habib et al. (2012) on novel quinazolinone derivatives, including the 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl-4-methylbenzenesulfonate, demonstrated notable antimicrobial activity when reacted with various amines Habib, O. M., Hassan, H. M., & El‐Mekabaty, A., 2012.

Material Science Applications

- In the field of materials science, Lin et al. (2014) synthesized a pyridinyl-containing benzoxazine and observed its unusual curing behaviors with epoxy resins, highlighting the role of the pyridinyl group in enhancing solubility and thermal properties of the resulting thermosets Lin, C. et al., 2014.

Polymerization and Ring-Opening Reactions

- The synthesis and ring-opening polymerization of 2-substituted 1,3-benzoxazines, including those with phenyl group substitutions, have been studied for their potential in creating polymers with good thermal properties Ohashi, S. et al., 2016.

Propriétés

IUPAC Name |

1-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O4/c21-15-9-10-16(22)20(15)12-7-5-11(6-8-12)17-19-14-4-2-1-3-13(14)18(23)24-17/h1-8H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSAJCWPDOCOLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=O)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-N-(pyridin-4-ylmethyl)-1H-imidazole-5-carboxamide](/img/structure/B5601684.png)

![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5601692.png)

![4-(1-azepanyl)-6-methoxy-N-[3-(4-morpholinyl)propyl]-1,3,5-triazin-2-amine](/img/structure/B5601709.png)

![4-[allyl(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B5601713.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-furylmethylene)acetohydrazide](/img/structure/B5601727.png)

![4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-1,4-oxazepan-6-ol](/img/structure/B5601735.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5601739.png)

![1-{[2-(2-furyl)pyrimidin-5-yl]methyl}-3-(3-methylbut-2-en-1-yl)piperidine-3-carboxylic acid](/img/structure/B5601762.png)

![ethyl 4-({3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzoate](/img/structure/B5601773.png)

![N-benzyl-2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5601781.png)

![4-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5601789.png)

![4-[(4-chlorophenoxy)acetyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5601795.png)